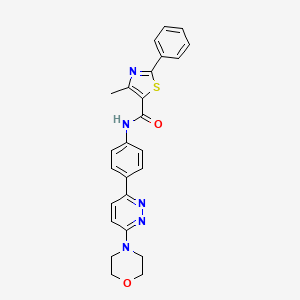
4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide
Overview
Description
4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide, also known as MPT0G211, is a novel small molecule inhibitor that has been recently synthesized and investigated for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This compound blocks the activation of these pathways by targeting specific proteins, such as Akt, mTOR, and IKKβ, which are involved in cell survival, proliferation, and inflammation. By inhibiting these pathways, this compound induces apoptosis, reduces cell proliferation, and suppresses inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, this compound induces apoptosis, reduces cell proliferation, and suppresses tumor growth. In Alzheimer's disease models, this compound reduces amyloid beta-induced neurotoxicity and improves cognitive function. In diabetes models, this compound enhances insulin sensitivity and glucose uptake in adipocytes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide in lab experiments is its specificity and potency in inhibiting various signaling pathways. This compound has been shown to have a higher selectivity and potency than other inhibitors, such as LY294002 and SB203580. However, one of the limitations of using this compound is its solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for the research and development of 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory diseases and viral infections. Another direction is to optimize its pharmacokinetics and toxicity profiles for clinical trials. Additionally, the combination of this compound with other inhibitors or chemotherapeutic agents may enhance its efficacy and reduce drug resistance. Finally, the development of this compound analogs or derivatives may improve its solubility and stability in aqueous solutions, and enhance its potency and selectivity.
Scientific Research Applications
4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease research, this compound has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In diabetes research, this compound has been demonstrated to enhance insulin sensitivity and glucose uptake in adipocytes.
properties
IUPAC Name |
4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-17-23(33-25(26-17)19-5-3-2-4-6-19)24(31)27-20-9-7-18(8-10-20)21-11-12-22(29-28-21)30-13-15-32-16-14-30/h2-12H,13-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGXRASRLELRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3309252.png)
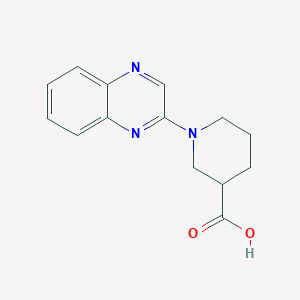
![2-(3-ethylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3309264.png)
![4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B3309268.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3309274.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3309284.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309289.png)
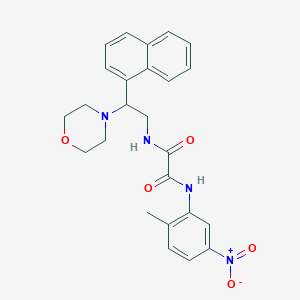
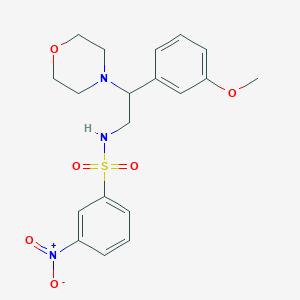
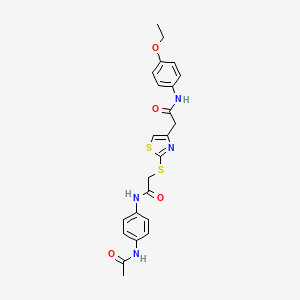
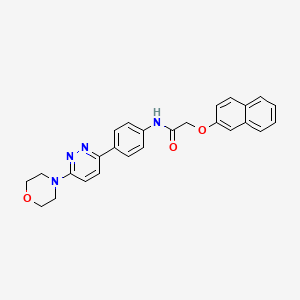
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309343.png)
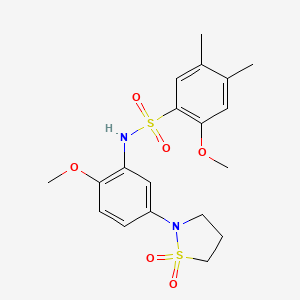
![N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3309353.png)